N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
N-[4-({[(4-Methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a furan-2-carboxamide group and at the 4-position with a carbamoylmethyl moiety linked to a 4-methylbenzyl group. This structure combines pharmacophoric elements from thiazole (known for antimicrobial and anticancer properties) and furan carboxamide (implicated in corrosion inhibition and drug design) .
Properties
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-4-6-13(7-5-12)10-19-16(22)9-14-11-25-18(20-14)21-17(23)15-3-2-8-24-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERIIUOLGIVHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The carbamoyl group is then added through a nucleophilic substitution reaction. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Thiazole derivatives, including those related to N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide, have been investigated for their anticancer properties. Research indicates that thiazole compounds can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds synthesized from thiazole frameworks have shown promising results against human lung adenocarcinoma and glioblastoma cells with IC50 values indicating significant potency .
1.2 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Thiazole derivatives have demonstrated the ability to modulate inflammatory pathways and reduce pro-inflammatory cytokine levels in vitro and in vivo. In animal models of inflammation, compounds similar to this compound have been shown to alleviate symptoms associated with acute and chronic inflammation .
1.3 Metabolic Regulation
Emerging studies suggest that thiazole derivatives may improve insulin sensitivity and lipid profiles in diabetic models. For example, a related thiazole compound was found to ameliorate hyperglycemia and hyperlipidemia in streptozotocin-induced diabetic rats by enhancing antioxidant defenses and reducing oxidative stress markers . This positions this compound as a potential therapeutic candidate for metabolic disorders such as Type 2 diabetes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific substituents on the thiazole ring influences biological activity significantly. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Enhances lipophilicity and cellular uptake |
| Furan moiety | Contributes to anticancer activity |
| Carbamoyl group | Modulates metabolic effects |
Research has shown that modifications to the thiazole ring can lead to enhanced selectivity and potency against targeted cancer cell lines .
Case Studies
3.1 In Vitro Studies
In vitro investigations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung) and U251 (glioblastoma) cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways .
3.2 In Vivo Studies
Animal studies utilizing diabetic rat models have revealed that administration of thiazole derivatives can significantly lower blood glucose levels and improve lipid profiles after four weeks of treatment. These findings support the potential use of such compounds in managing metabolic disorders .
Mechanism of Action
The mechanism of action of N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Key Structural Attributes:
- Furan-2-carboxamide : Enhances solubility via hydrogen bonding and contributes to electronic effects.
Synthetic routes likely involve:
Acylation of a thiazol-2-ylamine precursor with chloroacetyl chloride to form intermediate chloroacetamides (analogous to methods in ) .
Subsequent substitution with 4-methylbenzylamine to install the carbamoyl side chain.
Comparison with Similar Compounds
The compound belongs to a family of thiazole-furan hybrids with diverse biological and chemical applications. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
The nitrophenyl substituent in ’s compound introduces strong electron-withdrawing effects, which may alter redox properties or binding affinity .
Biological Relevance :
- Thiazole-furan hybrids are recurrent in cytotoxic studies (e.g., tubulysin analogs in ), suggesting the target compound could be screened for anticancer activity .
- Furan carboxamides in demonstrated corrosion inhibition for brass, hinting at broader material science applications .
Synthetic Flexibility :
- The target compound’s synthesis parallels methods for chloroacetamide intermediates (), enabling scalable production. Morpholine-mediated thioacylation (as in ) could further diversify analogs .
Biological Activity
N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a furan moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole and furan rings can facilitate binding to enzyme active sites or receptor sites, potentially acting as enzyme inhibitors or receptor modulators. The presence of the carbamoyl group enhances its ability to form hydrogen bonds, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the substitution patterns on the phenyl ring and the presence of electron-donating groups are essential for enhancing anticancer activity .
Case Study: Cytotoxicity Testing
In a comparative study, the IC50 values of various thiazole derivatives were evaluated against cancer cell lines such as Jurkat and A-431. For example:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
These results indicate that modifications in the structure can lead to varying degrees of cytotoxicity, underscoring the importance of molecular design in drug development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to this compound were screened against Escherichia coli and Staphylococcus aureus, showing promising results .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from α-haloketones and thioamides through Hantzsch thiazole synthesis . The compound's stability and reactivity make it suitable for applications in pharmaceuticals and advanced materials.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as carboxamides or thiazole derivatives. For example:
- Step 1: Condensation of 4-methylbenzylamine with a carbamoyl-methyl thiazole precursor under reflux in acetonitrile to form the thiazole-carbamoyl intermediate .
- Step 2: Cyclization using iodine and triethylamine in DMF to eliminate sulfur byproducts and stabilize the thiazole core .
- Step 3: Coupling the thiazole intermediate with furan-2-carboxamide via amide bond formation, often using coupling agents like EDC/HOBt.
Key Considerations:
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Optimize solvent polarity (e.g., DMF for cyclization, acetonitrile for condensation) to improve yields .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- FT-IR Spectroscopy: Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C=S at ~1244 cm⁻¹) and confirm amide/thiazole bonding .
- NMR (¹H/¹³C): Assign protons and carbons in the thiazole (δ 7.0–8.5 ppm for aromatic protons) and furan rings (δ 6.2–7.8 ppm). The carbamoyl methyl group typically appears at δ 3.5–4.0 ppm .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and detect fragmentation patterns.
Validation: Cross-reference spectral data with computational tools (e.g., Gaussian NMR prediction) to resolve ambiguities .
Advanced: How can X-ray crystallography data discrepancies be resolved during structural refinement?
Answer:
- Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals. Adjust parameters like thermal displacement (U values) and occupancy factors for disordered atoms .
- Data Contradictions: If R-factors exceed 5%, re-examine data collection (e.g., crystal quality, radiation damage) or apply TWIN/BASF commands in SHELXL for twinned datasets .
- Validation: Cross-validate with PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths, angles) .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core Modifications: Systematically alter substituents (e.g., replace 4-methylphenyl with fluorophenyl to assess lipophilicity) and evaluate changes in bioactivity .
- Pharmacophore Mapping: Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carbamoyl group) .
- Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
Example: Replace the furan ring with pyridine and compare IC₅₀ values in enzyme assays .
Advanced: How can conflicting biological activity data across studies be reconciled?
Answer:
- Source Analysis: Check assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC ≥98%) .
- Mechanistic Studies: Use knock-out models or siRNA to confirm target specificity. For instance, inconsistent cytotoxicity may arise from off-target effects .
- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to resolve outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
